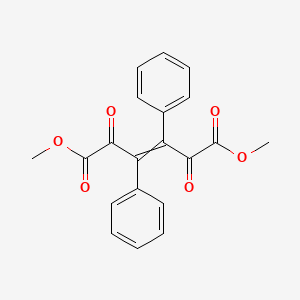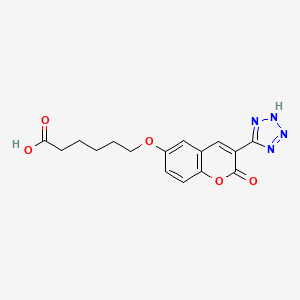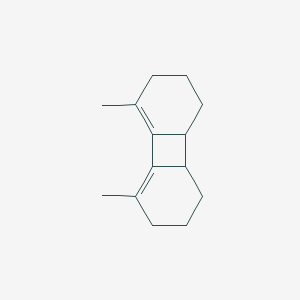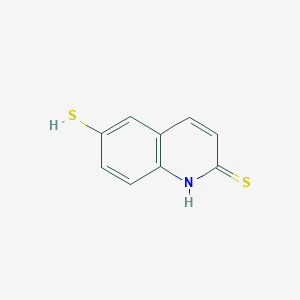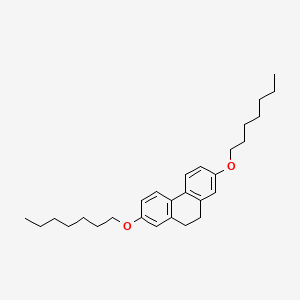
Palladium;vanadium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium and vanadium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit interesting chemical behaviors and have significant industrial and scientific applications. Palladium is known for its catalytic properties, while vanadium is recognized for its multiple oxidation states and catalytic abilities.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of palladium-vanadium compounds typically involves the use of palladium and vanadium salts. One common method is the co-precipitation technique, where palladium chloride and vanadium pentoxide are dissolved in a suitable solvent and then precipitated using a reducing agent such as sodium borohydride. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of palladium-vanadium compounds often involves high-temperature reduction processes. For example, vanadium pentoxide can be reduced with hydrogen gas in the presence of palladium as a catalyst at elevated temperatures to produce palladium-vanadium alloys. These alloys are then processed further to obtain specific compounds with desired properties.
化学反应分析
Types of Reactions
Palladium-vanadium compounds undergo various types of chemical reactions, including:
Oxidation: Vanadium can exist in multiple oxidation states, and its compounds can undergo oxidation reactions to form higher oxidation state products.
Reduction: Palladium compounds can be reduced to lower oxidation states, often facilitated by reducing agents such as hydrogen gas.
Substitution: Palladium-vanadium compounds can participate in substitution reactions where ligands or atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are frequently used.
Substitution: Ligands such as phosphines, amines, and nitriles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium compounds can produce vanadium pentoxide, while reduction of palladium compounds can yield palladium metal or lower oxidation state palladium compounds.
科学研究应用
Palladium-vanadium compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: Palladium-vanadium compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of these compounds in drug development, particularly for their potential to act as enzyme inhibitors or therapeutic agents.
Industry: Palladium-vanadium compounds are used in the production of advanced materials, such as high-strength alloys and coatings, as well as in environmental applications like catalytic converters for pollution control.
作用机制
The mechanism of action of palladium-vanadium compounds varies depending on their specific application. In catalytic processes, palladium typically acts as the active site for the reaction, facilitating the breaking and forming of chemical bonds. Vanadium, with its multiple oxidation states, can participate in redox reactions, enhancing the overall catalytic activity.
In biological systems, vanadium compounds can mimic the action of phosphate, interacting with enzymes and proteins involved in cellular signaling pathways. Palladium compounds, on the other hand, can form complexes with biomolecules, potentially disrupting their normal function and leading to therapeutic effects.
相似化合物的比较
Palladium-vanadium compounds can be compared with other transition metal compounds, such as:
Palladium-Platinum Compounds: Both palladium and platinum are used in catalysis, but palladium is generally more active in hydrogenation reactions, while platinum is more stable under harsh conditions.
Vanadium-Titanium Compounds: Vanadium and titanium both exhibit multiple oxidation states, but vanadium compounds are more versatile in redox reactions.
Palladium-Nickel Compounds: Palladium and nickel are both used in cross-coupling reactions, but palladium compounds are typically more selective and efficient.
The uniqueness of palladium-vanadium compounds lies in their combined catalytic properties and the ability to participate in a wide range of chemical reactions, making them valuable in both industrial and scientific applications.
Similar Compounds
- Palladium-Platinum Compounds
- Vanadium-Titanium Compounds
- Palladium-Nickel Compounds
These comparisons highlight the distinct advantages and applications of palladium-vanadium compounds in various fields.
属性
CAS 编号 |
111520-06-0 |
|---|---|
分子式 |
Pd8V |
分子量 |
902.3 g/mol |
IUPAC 名称 |
palladium;vanadium |
InChI |
InChI=1S/8Pd.V |
InChI 键 |
FXVIUOOYXNDBDN-UHFFFAOYSA-N |
规范 SMILES |
[V].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


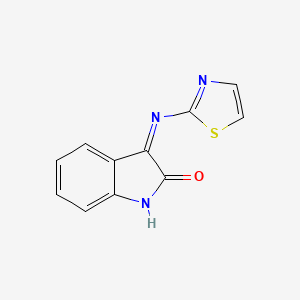
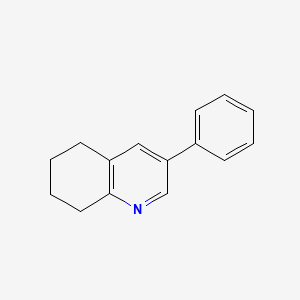
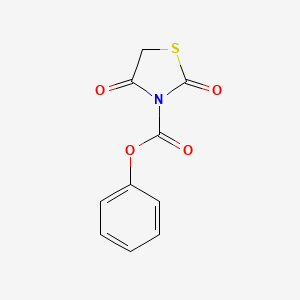

![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)

